molecular formula C15H13F3N2O5S B1412350 N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858250-85-7

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No.: B1412350
CAS No.: 1858250-85-7
M. Wt: 390.3 g/mol
InChI Key: CLGGVEMYHUBWRS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonamide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique functional groups make it a useful probe in biological studies, particularly in understanding enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Lacks the trifluoromethyl and sulfonamide groups, making it less lipophilic and less versatile in chemical reactions.

    4-Nitrophenylsulfonamide: Lacks the trifluoromethyl and dimethylamino groups, affecting its reactivity and biological activity.

    Trifluoromethylbenzene: Lacks the nitro and sulfonamide groups, limiting its applications in biological systems.

Uniqueness

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and sulfonamide groups provide versatile reactivity and potential for biological interactions.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.

Properties

IUPAC Name

N,N-dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5S/c1-19(2)26(23,24)12-6-4-11(5-7-12)25-14-8-3-10(20(21)22)9-13(14)15(16,17)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGGVEMYHUBWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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